molecular formula C8H5F3N2S B185815 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 128228-96-6

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B185815
CAS No.: 128228-96-6
M. Wt: 218.2 g/mol
InChI Key: RAQSZNBGFKBCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a thienyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-thienylhydrazine with trifluoroacetic acid and an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction conditions often include heating the mixture to promote cyclization and formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thienyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The thienyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Thienyl)-1H-pyrazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-(Trifluoromethyl)-1H-pyrazole: Lacks the thienyl group, affecting its overall reactivity and applications.

    2-(2-Thienyl)imidazo[4,5-f][1,10]-phenanthroline: Contains a thienyl group but has a different core structure, leading to distinct properties and uses.

Uniqueness

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of the thienyl and trifluoromethyl groups, which impart specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound features a thienyl group and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability. This structural configuration allows it to penetrate cell membranes effectively and interact with various biological targets, such as enzymes and receptors.

The mechanism of action for this compound involves:

  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to cross lipid membranes.
  • Target Interaction : The thienyl group can engage in π-π interactions with aromatic residues in proteins, stabilizing binding to target sites.
  • Enzyme Modulation : It has been shown to modulate the activity of various enzymes, contributing to its pharmacological effects .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating potential for use in inflammatory conditions .
  • Mechanism : The anti-inflammatory action may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have reported effective inhibition against strains such as E. coli and S. aureus, with certain derivatives exhibiting enhanced activity due to specific structural modifications .
  • Mechanism : The presence of the thienyl moiety is believed to play a crucial role in enhancing antimicrobial efficacy through improved binding interactions with bacterial targets .

3. Anticancer Potential

This compound is being investigated for its anticancer properties:

  • Cell Line Studies : Preliminary studies have indicated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .
  • Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

StudyFocusFindings
Katritzky et al. (2018)Synthesis & Pharmacological ActivitiesReported that derivatives of pyrazole exhibited significant anti-inflammatory activity with IC50 values comparable to established drugs .
Girodet et al. (2013)Vascular EffectsDemonstrated that pyrazole compounds can induce endothelium-dependent vascular relaxation, indicating cardiovascular implications .
Burguete et al. (2014)Antimicrobial ActivityFound that specific pyrazole derivatives showed high activity against E. coli and S. aureus, supporting their use as antimicrobial agents .

Properties

IUPAC Name

3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQSZNBGFKBCNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949749
Record name 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26974-16-3
Record name 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.